

An In-depth Technical Guide to the History and Discovery of Dimethiodal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethiodal*

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Abstract

Dimethiodal, known chemically as diiodomethanesulfonic acid, represents a significant milestone in the historical development of radiographic contrast media. This technical guide provides a comprehensive overview of the history, discovery, and foundational science of **Dimethiodal**, with a focus on its role as an early uro-angiographic contrast agent. The document details its development by Marcel and André Guerbet in 1931, its physicochemical properties, and its mechanism of action. Furthermore, this guide presents available quantitative data and outlines the general experimental workflows for the use of early iodinated contrast agents, providing valuable historical context for researchers and professionals in drug development and medical imaging.

Introduction

The advent of X-ray technology in 1895 revolutionized medical diagnostics, yet the visualization of soft tissues and vascular structures remained a challenge. This spurred the development of contrast agents, substances that could enhance the contrast of internal structures in radiographic images. Early efforts involved various substances, but the quest for a safe and effective water-soluble agent for urography and angiography was a significant focus of research in the early 20th century. **Dimethiodal** emerged as a pioneering solution in this endeavor.

History and Discovery

Dimethiodal, primarily known by its trade name Tenebryl, was a groundbreaking water-soluble iodinated contrast agent perfected in 1931 by the French scientists Marcel and André Guerbet. [1][2][3] The Guerbet laboratory, founded in 1926, had already established itself as a pioneer in the field with the discovery of Lipiodol, the first organic iodinated contrast medium, by Marcel Guerbet in 1901.[4]

The development of Tenebryl marked a significant advancement in intravenous urography.[1][2] Prior to its introduction, the available contrast agents for visualizing the urinary tract were often associated with significant side effects. Tenebryl offered a more tolerable and effective alternative, contributing to the broader adoption and refinement of uro-angiographic procedures. Its discovery was a pivotal moment for the Guerbet company and for the field of radiology, paving the way for the development of a new class of iodinated contrast products.[1][2]

Dimethiodal and its sodium salt were also known by other names such as Intramin, Intron, Nyco, and Urotrast.

Physicochemical Properties and Synthesis

Dimethiodal is the common name for diiodomethanesulfonic acid. Its sodium salt, **Dimethiodal** sodium, was the form typically used in clinical practice.

Property	Value
Chemical Name	Diiodomethanesulfonic acid
Molecular Formula	$\text{CH}_2\text{I}_2\text{O}_3\text{S}$
CAS Number	76-07-3
Sodium Salt	Dimethiodal sodium
Sodium Salt CAS	124-88-9
Sodium Salt Formula	$\text{CHI}_2\text{NaO}_3\text{S}$

While specific, detailed synthesis protocols from the 1930s are not readily available in modern literature, the synthesis of diiodomethanesulfonic acid would have likely involved the iodination of a methane sulfonic acid precursor. The general approach to producing early iodinated contrast media involved organic synthesis techniques to attach iodine atoms to a carrier molecule, in this case, a sulfonic acid derivative. This process aimed to create a stable, water-soluble compound with a high iodine content to ensure sufficient X-ray attenuation.

Mechanism of Action

The mechanism of action of **Dimethiodal** as a radiographic contrast agent is based on the fundamental principles of X-ray attenuation. The high atomic number of iodine ($Z=53$) in the **Dimethiodal** molecule allows it to absorb X-rays more effectively than the surrounding soft tissues, which are primarily composed of elements with much lower atomic numbers (e.g., hydrogen, carbon, oxygen).

When a solution of **Dimethiodal** is introduced into the body, it travels through the bloodstream and is eventually excreted by the kidneys. As it passes through the urinary tract, the increased concentration of iodine in the kidneys, ureters, and bladder results in a greater attenuation of X-rays in these areas. This differential absorption creates a clear contrast on a radiograph, allowing for the visualization of the structure and function of the urinary system.

Quantitative Data

Quantitative data from the early 20th century is scarce and often not reported in the standardized manner of modern clinical trials. However, some toxicological data is available:

Table 1: Acute Toxicity of **Dimethiodal** Sodium

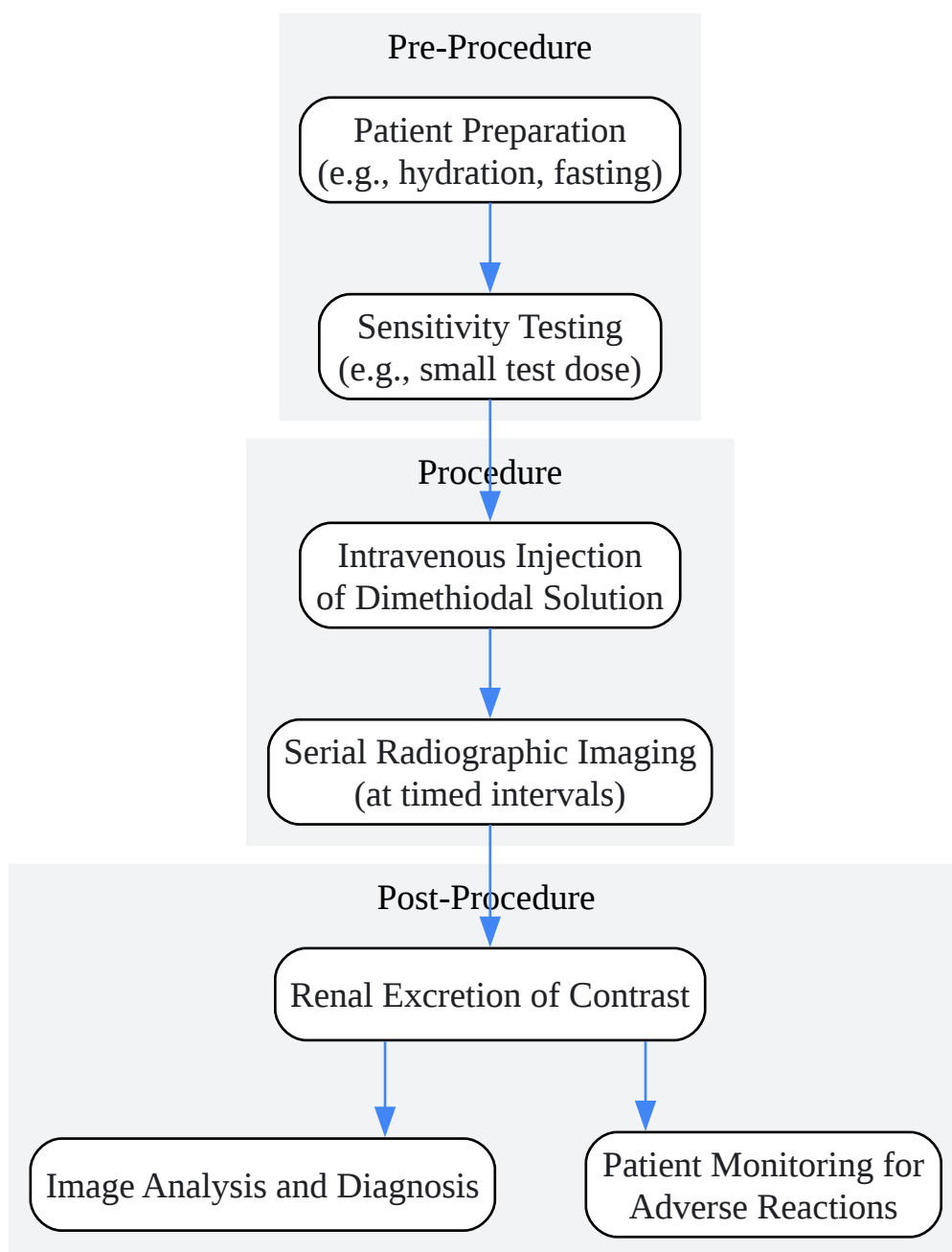
Species	Route of Administration	Dose	Toxicity Metric
Mouse	Intravenous	3330 mg/kg	LDLo (Lowest Published Lethal Dose)

This data indicates the lowest dose of the substance that was reported to cause death in the specified animal model and route of administration.

Experimental Protocols

Detailed experimental protocols from the 1930s for the clinical use of Tenebryl are not available. However, a general workflow for intravenous urography with an early iodinated contrast agent like **Dimethiodal** can be reconstructed based on the common practices of the era.

General Workflow for Intravenous Urography (circa 1930s-1940s)



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Caption: General workflow for intravenous urography using an early iodinated contrast agent.

This process involved preparing the patient, administering a test dose to check for sensitivity, injecting the contrast agent intravenously, and then taking a series of X-ray images at specific time points to visualize the excretion of the contrast through the urinary tract.

Signaling Pathways

The concept of signaling pathways as understood in modern pharmacology is not applicable to the mechanism of action of **Dimethiodal**. As a radiographic contrast agent, its function is not based on interacting with cellular receptors or modulating intracellular signaling cascades. Instead, its efficacy relies on its physicochemical properties, specifically its ability to attenuate X-rays due to its iodine content.

Conclusion

Dimethiodal, introduced as Tenebryl in 1931, holds a significant place in the history of medical imaging. Its development by Marcel and André Guérbet provided a crucial tool for early radiologists, enabling safer and more effective visualization of the urinary and vascular systems. While it has long been superseded by modern, non-ionic, and lower-osmolality contrast agents, understanding the history and foundational science of **Dimethiodal** offers valuable insights into the evolution of radiographic contrast media and the ongoing pursuit of improved diagnostic imaging technologies. This guide provides a technical overview for researchers and professionals, contextualizing the scientific advancements in this important field of medicine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the History and Discovery of Dimethiodal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12799990#history-and-discovery-of-dimethiodal>]

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